molecular formula C7H18N2O B14144682 2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol CAS No. 5783-45-9

2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol

Cat. No.: B14144682
CAS No.: 5783-45-9
M. Wt: 146.23 g/mol
InChI Key: PEOQOJRAUBIXEF-UHFFFAOYSA-N
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Description

2-[2-aminoethyl(propan-2-yl)amino]ethanol is an organic compound with the molecular formula C6H15N2O. It is a colorless liquid that is classified as an alkanolamine. This compound is known for its versatility and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-aminoethyl(propan-2-yl)amino]ethanol typically involves the reaction of isopropylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Isopropylamine+Ethylene Oxide2-[2-aminoethyl(propan-2-yl)amino]ethanol\text{Isopropylamine} + \text{Ethylene Oxide} \rightarrow \text{2-[2-aminoethyl(propan-2-yl)amino]ethanol} Isopropylamine+Ethylene Oxide→2-[2-aminoethyl(propan-2-yl)amino]ethanol

Industrial Production Methods

In industrial settings, the production of 2-[2-aminoethyl(propan-2-yl)amino]ethanol involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-aminoethyl(propan-2-yl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of simpler amines.

    Substitution: Formation of substituted amines and other derivatives.

Scientific Research Applications

2-[2-aminoethyl(propan-2-yl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-aminoethyl(propan-2-yl)amino]ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: Similar structure but lacks the isopropyl group.

    Diethanolamine: Contains two hydroxyl groups instead of one.

    Triethanolamine: Contains three hydroxyl groups.

Uniqueness

2-[2-aminoethyl(propan-2-yl)amino]ethanol is unique due to the presence of both an amino and a hydroxyl group, along with the isopropyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

5783-45-9

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

IUPAC Name

2-[2-aminoethyl(propan-2-yl)amino]ethanol

InChI

InChI=1S/C7H18N2O/c1-7(2)9(4-3-8)5-6-10/h7,10H,3-6,8H2,1-2H3

InChI Key

PEOQOJRAUBIXEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCN)CCO

Origin of Product

United States

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